molecular formula C27H23N7O B15073658 N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide

Cat. No.: B15073658
M. Wt: 461.5 g/mol
InChI Key: GRGNBXUBKBUEDX-UHFFFAOYSA-N
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Description

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide is a complex organic compound that features a combination of pyrimidine, quinoline, and benzamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-amino-6-methylpyrimidine, quinoline derivatives, and benzamide derivatives. These intermediates are then coupled through various reactions such as nucleophilic substitution, amination, and condensation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, pyrimidine derivatives, and quinoline derivatives. Examples include:

  • N-(3-(2-Aminopyrimidin-4-yl)phenyl)-3-(quinolin-4-ylamino)benzamide
  • N-(3-(2-Amino-6-methylpyrimidin-4-yl)phenyl)-3-(quinolin-4-ylamino)benzamide

Uniqueness

The uniqueness of N-(3-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)-3-(quinolin-4-ylamino)benzamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H23N7O

Molecular Weight

461.5 g/mol

IUPAC Name

N-[3-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-3-(quinolin-4-ylamino)benzamide

InChI

InChI=1S/C27H23N7O/c1-17-14-25(34-27(28)30-17)32-20-8-5-9-21(16-20)33-26(35)18-6-4-7-19(15-18)31-24-12-13-29-23-11-3-2-10-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)

InChI Key

GRGNBXUBKBUEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC4=CC=NC5=CC=CC=C54

Origin of Product

United States

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